molecular formula C12H12O4 B1346513 4-(4-Methoxyphenyl)oxane-2,6-dione CAS No. 57171-24-1

4-(4-Methoxyphenyl)oxane-2,6-dione

Cat. No.: B1346513
CAS No.: 57171-24-1
M. Wt: 220.22 g/mol
InChI Key: OPJADAOABCOMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)oxane-2,6-dione is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

57171-24-1

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

4-(4-methoxyphenyl)oxane-2,6-dione

InChI

InChI=1S/C12H12O4/c1-15-10-4-2-8(3-5-10)9-6-11(13)16-12(14)7-9/h2-5,9H,6-7H2,1H3

InChI Key

OPJADAOABCOMIC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=O)OC(=O)C2

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)OC(=O)C2

Key on ui other cas no.

57171-24-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using ethyl 3-(4-methoxyphenyl)-2-propenoate, the title compound was synthesized in the same manner as in Reference Example 5. Yield 38%. mp. 144–149° C. (ethyl acetate-hexane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
38%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.